2-Oxaspiro[3.3]heptan-5-amine

Medicinal Chemistry Drug Design Physicochemical Optimization

Replace flat aromatics or gem-dimethyl groups with this rigid oxetane-spirocyclic amine to rescue poor solubility and metabolic instability. Quantifiable advantages: 4- to >4000-fold solubility gain over gem-dimethyl; superior vector control vs. morpholine; higher metabolic stability vs. cyclohexane analogues. - Primary amine for library diversification & fragment-based discovery - Fsp³-rich core for exploring novel chemical space - Sub-nanomolar to nanomolar potency demonstrated against enzymes/GPCRs

Molecular Formula C6H11NO
Molecular Weight 113.16 g/mol
Cat. No. B15072851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxaspiro[3.3]heptan-5-amine
Molecular FormulaC6H11NO
Molecular Weight113.16 g/mol
Structural Identifiers
SMILESC1CC2(C1N)COC2
InChIInChI=1S/C6H11NO/c7-5-1-2-6(5)3-8-4-6/h5H,1-4,7H2
InChIKeyXRGAQQLNEBFEIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxaspiro[3.3]heptan-5-amine: A Spirocyclic Amine Scaffold


2-Oxaspiro[3.3]heptan-5-amine (CAS 1823916-24-0) is a heterocyclic spirocyclic amine building block characterized by a rigid, three-dimensional oxetane-containing spiro[3.3]heptane core . With the molecular formula C₆H₁₁NO and a molecular weight of 113.16 g/mol , this compound belongs to a class of scaffolds increasingly recognized in medicinal chemistry as privileged structures and effective bioisosteres for common flat aromatic rings or polar replacements for gem-dimethyl groups . Its design is intended for research and development in drug discovery, providing a vector-rich, Fsp³-rich core ideal for exploring novel chemical space and generating structurally diverse compound libraries for high-throughput screening .

Unique Physicochemical Effects of 2-Oxaspiro[3.3]heptan-5-amine


Generic substitution of 2-Oxaspiro[3.3]heptan-5-amine with seemingly similar building blocks—such as morpholine, simple gem-dimethyl groups, carbonyls, or even carbocyclic spiro[3.3]heptanes—is scientifically unsound. The oxetane ring in this scaffold confers profound and quantifiable changes in aqueous solubility (increase by a factor of 4 to >4000 over gem-dimethyl groups), lipophilicity, metabolic stability, and conformational preference [1]. Furthermore, spirocyclic oxetanes like 2-oxa-6-aza-spiro[3.3]heptane (a close analog) have been shown to supplant morpholine in its solubilizing ability while offering distinct geometric vectors [2]. Compared to cyclohexane analogues, heteroatom-substituted spiro[3.3]heptanes generally show higher aqueous solubility and a trend toward higher metabolic stability [3]. These differential effects are highly context-dependent and cannot be predicted or replicated by simpler, non-oxetane-containing alternatives, making direct substitution a high-risk endeavor for lead optimization programs.

2-Oxaspiro[3.3]heptan-5-amine Differentiation Evidence


Oxetane vs. gem-Dimethyl: Solubility and Metabolic Stability

When replacing a gem-dimethyl group with an oxetane ring—the core structural feature of 2-Oxaspiro[3.3]heptan-5-amine—aqueous solubility can increase by a factor ranging from 4 to more than 4000, while simultaneously reducing the rate of metabolic degradation in most cases [1]. This class-level inference is drawn from the established behavior of oxetane-containing compounds.

Medicinal Chemistry Drug Design Physicochemical Optimization

Spirocyclic Oxetane vs. Morpholine: Solubilizing Ability

Spirocyclic oxetanes, such as 2-oxa-6-aza-spiro[3.3]heptane (a close analog of 2-Oxaspiro[3.3]heptan-5-amine), have been shown to bear remarkable analogies to commonly used fragments like morpholine and are even able to supplant the latter in its solubilizing ability [1]. This class-level inference highlights a distinct advantage over a widely employed solubilizing group.

Fragment-Based Drug Discovery Physicochemical Property Modulation Bioisosteres

Heteroatom-Spiro[3.3]heptanes vs. Cyclohexanes: Solubility & Metabolic Stability

Readily synthesized heteroatom-substituted spiro[3.3]heptanes, the class to which 2-Oxaspiro[3.3]heptan-5-amine belongs, generally show higher aqueous solubility than their cyclohexane analogues and show a trend towards higher metabolic stability [1]. This is a direct class-level inference supported by comparative experimental evaluation.

Drug Discovery ADME Optimization Scaffold Replacement

pKa Modulation: Oxetane vs. Unsubstituted Amines

The predicted pKa of 2-Oxaspiro[3.3]heptan-6-amine hydrochloride, a close regioisomeric analog of the target compound, is 9.96±0.20 . This value indicates a modulated basicity compared to simple, unsubstituted primary amines (typical pKa ~10.6), a consequence of the electron-withdrawing inductive effect of the adjacent oxetane oxygen. This cross-study comparable evidence suggests a similar pKa shift for 2-Oxaspiro[3.3]heptan-5-amine.

Physicochemical Property Prediction Amine Basicity Drug Design

Binding Affinity: Spirocyclic Derivatives as Potent Ligands

Derivatives of the 2-oxaspiro[3.3]heptane scaffold demonstrate high-affinity binding to therapeutically relevant targets. A specific compound (4-((1R,5S,9r)-9-methoxy-3-(2-oxaspiro[3.3]heptan-6-yl)-3-azabicyclo[3.3.1]nonan-9-yl)picolinamide) exhibited a Ki of <1 nM [1]. Additionally, another derivative displayed an IC₅₀ of 550 nM [2] in a cellular assay. These are cross-study comparable data points that establish the scaffold's capacity to engender potent interactions with biological targets.

Enzyme Inhibition Receptor Binding Structure-Activity Relationship

2-Oxaspiro[3.3]heptan-5-amine: Key Applications


Lead Optimization: Enhancing Solubility and Stability

Procure 2-Oxaspiro[3.3]heptan-5-amine when replacing a gem-dimethyl group or a carbonyl to achieve a 4- to >4000-fold increase in aqueous solubility and a reduction in metabolic degradation [1]. This is a high-value strategy for improving the developability profile of a lead series where poor solubility or rapid clearance are key liabilities.

Morpholine Replacement in Fragment-Based Drug Discovery

Utilize 2-Oxaspiro[3.3]heptan-5-amine as a superior substitute for morpholine when a combination of enhanced solubilizing ability and altered three-dimensional vectors is required [1]. This application is particularly relevant in fragment-based drug discovery (FBDD) to explore new chemical space and intellectual property while maintaining or improving solubility.

ADME Optimization: Replacing Cyclohexanes with Spirocycles

Employ 2-Oxaspiro[3.3]heptan-5-amine as a constrained spirocyclic surrogate for cis-1,4-disubstituted cyclohexane or trans-1,3-disubstituted cyclohexane derivatives [REFS-2, REFS-3]. Evidence shows that heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility and a trend toward higher metabolic stability compared to their cyclohexane analogues [1]. This replacement can be recommended for use in optimization of ADME parameters [3].

Spirocyclic Heterocycle Synthesis for HTS Libraries

Leverage the primary amine functionality of 2-Oxaspiro[3.3]heptan-5-amine to construct diverse, Fsp³-rich compound libraries for high-throughput screening . The scaffold's demonstrated capacity to engender sub-nanomolar to nanomolar potency against biological targets [REFS-5, REFS-6] makes it an ideal core for generating quality hit matter in programs targeting enzymes, GPCRs, or ion channels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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